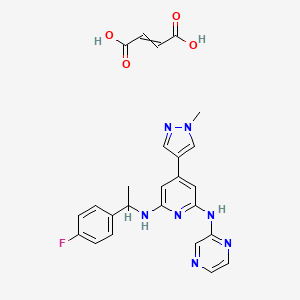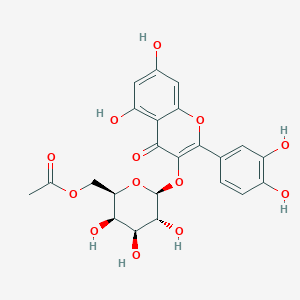
(R)-Lanicemine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Lanicemine, also known as ®-AZD6765, is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can inhibit the activity of NMDA receptors in the brain. This property makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lanicemine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound through a series of chemical reactions, such as alkylation or acylation.
Chiral resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-Lanicemine. This step often involves the use of chiral catalysts or chiral chromatography techniques.
Final purification: The final step involves the purification of ®-Lanicemine to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Lanicemine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-Lanicemine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the use of solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-Lanicemine may result in the formation of an oxidized derivative, while reduction may result in the formation of a reduced derivative.
Applications De Recherche Scientifique
®-Lanicemine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of NMDA receptor antagonists.
Biology: It is used to investigate the role of NMDA receptors in various biological processes, such as synaptic plasticity and neuroprotection.
Medicine: It is being studied as a potential treatment for various neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer’s disease.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mécanisme D'action
®-Lanicemine exerts its effects by binding to the NMDA receptor and inhibiting its activity. This inhibition prevents the influx of calcium ions into the neuron, which can protect against excitotoxicity and neuronal damage. The molecular targets of ®-Lanicemine include the NMDA receptor subunits NR1 and NR2B, which are involved in the regulation of synaptic transmission and plasticity.
Comparaison Avec Des Composés Similaires
®-Lanicemine is unique among NMDA receptor antagonists due to its selective binding to the NR2B subunit, which may result in fewer side effects compared to other non-selective NMDA receptor antagonists. Similar compounds include:
Ketamine: A non-selective NMDA receptor antagonist with anesthetic and antidepressant properties.
Memantine: A non-selective NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: A non-selective NMDA receptor antagonist commonly used as a cough suppressant.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1R)-1-phenyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m1/s1 |
Clé InChI |
FWUQWDCOOWEXRY-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC2=CC=CC=N2)N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)
![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)

![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)

![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)

![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)

